molecular formula C11H14ClN3OS B7926071 2-Chloro-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

2-Chloro-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

Cat. No.: B7926071
M. Wt: 271.77 g/mol
InChI Key: OWMCQDRWDZHIMX-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a chloroacetamide derivative characterized by a cyclopropyl group and a pyrazine ring substituted with a methylsulfanyl moiety. Chloroacetamides are widely utilized in agrochemicals, particularly as herbicides, due to their ability to inhibit fatty acid synthesis in plants .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3OS/c1-17-11-9(13-4-5-14-11)7-15(8-2-3-8)10(16)6-12/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMCQDRWDZHIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=C1CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chloroacetamide Core

The chloroacetamide moiety is synthesized via nucleophilic acyl substitution between chloroacetyl chloride and an amine. The Ambeed data highlights optimized conditions for similar reactions:

SolventTemperature (°C)Reaction Time (h)Yield (%)Catalyst/Base
Ethyl acetate651294None
Butyl acetateReflux (~125)874None
Sulfolane1305.853None

Key Observations :

  • Ethyl acetate at 65°C achieves the highest yield (94%) due to optimal solubility and minimal side reactions.

  • Prolonged heating in sulfolane reduces yield, likely due to decomposition at elevated temperatures.

For the target compound, cyclopropylamine replaces methanesulfonamide in the reaction:

ClCH2COCl+CyclopropylamineClCH2CONH-Cyclopropyl+HCl\text{ClCH}2\text{COCl} + \text{Cyclopropylamine} \rightarrow \text{ClCH}2\text{CONH-Cyclopropyl} + \text{HCl}

This step requires strict temperature control (<30°C) to prevent cyclopropane ring opening.

Coupling of Subunits via Amide Bond Formation

The final step involves coupling the chloroacetamide-cyclopropyl intermediate with the functionalized pyrazine. Patent WO2018008042A1 employs DCC/HOBt (N,N'-dicyclohexylcarbodiimide/hydroxybenzotriazole) for amide bond formation under mild conditions:

Optimized Conditions :

  • Solvent : Dichloromethane (DCM) at 25–30°C.

  • Reagents : DCC (1.1 eq), HOBt (1.0 eq).

  • Reaction Time : 12 hours.

  • Yield : 85–90% after purification.

ClCH2CONH-Cyclopropyl+Pyrazine-CH2NHDCC/HOBtTarget Compound\text{ClCH}2\text{CONH-Cyclopropyl} + \text{Pyrazine-CH}2\text{NH} \xrightarrow{\text{DCC/HOBt}} \text{Target Compound}

Purification and Characterization

Crystallization Techniques

Crystalline purity is critical for pharmaceutical applications. Patent WO2018008042A1 details solvent-antisolvent crystallization using n-heptane to isolate high-purity acetamide derivatives:

Procedure :

  • Dissolve crude product in ethyl acetate at 50°C.

  • Add n-heptane dropwise at 25°C.

  • Stir for 24 hours to precipitate crystalline product.

  • Filter and wash with n-heptane.

PXRD Analysis :

  • Peaks at 4.1°, 12.2°, 20.8° 2θ confirm crystalline form-P.

Chromatographic Purification

Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves unreacted intermediates. Ambeed reports >98% purity after column purification for analogous chloroacetamides.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
DCC/HOBt CouplingHigh selectivity, mild conditionsCostly reagents, requires anhydrous conditions85–90
Direct AlkylationSingle-step, scalableLow regioselectivity for pyrazine60–70
Reductive AminationAvoids harsh basesRequires high-pressure hydrogenation50–65

Recommendations :

  • DCC/HOBt coupling is optimal for lab-scale synthesis.

  • Solvent-antisolvent crystallization ensures pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyrazine ring, to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Reduced pyrazine derivatives.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamide Compounds

The following table compares 2-Chloro-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide with key structurally related compounds, emphasizing substituents, molecular properties, and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Application Synthesis Method Reference
This compound Cyclopropyl, 3-methylsulfanyl-pyrazine ~313.8 (estimated) Not explicitly reported Likely via S-alkylation or acetylation
Acetochlor (MON-097) Ethoxymethyl, 2-ethyl-6-methylphenyl 326.8 Herbicide Reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride
Alachlor Methoxymethyl, 2,6-diethylphenyl 326.8 Herbicide Alkylation of 2,6-diethylaniline
Dimethenamid 2,4-dimethyl-3-thienyl, 2-methoxy-1-methylethyl 311.2 Herbicide Amidation of substituted thiophene
S-Metolachlor TP (Group 1) 2-ethyl-6-methylphenyl, hydroxyl/methoxypropan-2-yl 283.7–343.8 Transformation product Hydroxylation/O-demethylation of parent
2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide Cyclobutyl acetyl, m-tolyl 281.4 Chiral precursor Amidation of pinonic acid derivatives

Structural and Functional Differences

  • Pyrazine vs. Aromatic Rings : Unlike alachlor or acetochlor, which feature substituted phenyl groups, the target compound incorporates a pyrazine ring. Pyrazine derivatives often exhibit enhanced electronic properties and hydrogen-bonding capacity, which can influence binding to biological targets .
  • Sulfur-Containing Groups : The methylsulfanyl substituent on the pyrazine ring distinguishes this compound from simpler chloroacetamides like dimethenamid (which has a thienyl group). Sulfur atoms contribute to redox activity and metabolic stability .
  • Cyclopropyl vs.

Biological Activity

2-Chloro-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound features a chloroacetamide structure with a cyclopropyl group and a pyrazinylmethyl moiety, which are critical for its biological interactions. The presence of the methylsulfanyl group may also influence its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have shown that chloroacetamides exhibit significant antimicrobial properties. For instance, a study screening various N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMRSATBD
N-(4-chlorophenyl)-2-chloroacetamideS. aureus8 µg/mL
N-(3-bromophenyl)-2-chloroacetamideE. coli32 µg/mL
N-(4-fluorophenyl)-2-chloroacetamideC. albicans16 µg/mL

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies. For example, thiosemicarbazones and their metal complexes have shown promising antiproliferative activity against cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of thiosemicarbazones, revealing IC50 values significantly lower than conventional chemotherapeutics in specific cancer cell lines. This suggests that modifications in the structure, such as those found in chloroacetamides, could enhance efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chloroacetamides. The presence of halogenated groups has been linked to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Halogen SubstituentsIncreased lipophilicity and activity
Methylsulfanyl GroupPotential enhancement of pharmacokinetics
Cyclopropyl GroupMay influence binding affinity

Q & A

Q. What synthetic strategies are recommended for synthesizing 2-Chloro-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the pyrazine-thioether intermediate. Key steps include:

  • Nucleophilic substitution : Reacting 3-methylsulfanyl-pyrazine-2-carbaldehyde with a cyclopropylamine derivative under reflux in ethanol or dichloromethane (DCM) to form the imine intermediate .
  • Chloroacetylation : Introducing the chloroacetamide group via coupling with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at controlled temperatures (0–5°C) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product. Yield optimization requires careful pH control and inert atmospheres to prevent oxidation of the methylsulfanyl group .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm), methylsulfanyl (δ 2.1–2.3 ppm), and pyrazine ring protons (δ 8.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak ([M+H]+^+) and fragments corresponding to the chloroacetamide and pyrazine moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities between the compound’s pyrazine-thioether core and target active sites (e.g., kinase ATP-binding pockets). The methylsulfanyl group participates in hydrophobic interactions, while the cyclopropyl ring influences steric complementarity .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate stability of ligand-target complexes over time, identifying key residues (e.g., aromatic π-stacking with pyrazine) and conformational changes .
  • Quantum Mechanics (QM) : Gaussian 09 calculates electrostatic potential surfaces to predict nucleophilic attack sites on the chloroacetamide group .

Q. What crystallographic methods validate the three-dimensional structure of this compound, and how are data contradictions resolved?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., chloroform/methanol). Use SHELXL for refinement, validating bond lengths (C-Cl: ~1.79 Å) and angles (cyclopropyl ring: 60°). Discrepancies in thermal parameters may arise from disorder in the methylsulfanyl group .
  • Structure Validation Tools : PLATON checks for missed symmetry or twinning. Disordered regions are modeled using PART instructions in SHELXL, with restraints applied to sulfur-containing moieties .
  • Cross-Validation : Compare experimental data (e.g., RintR_{\text{int}}) with computational predictions (DFT-optimized geometries) to resolve outliers in torsion angles .

Q. How does the methylsulfanyl-pyrazine moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Thioether Stability : The methylsulfanyl group acts as a weak leaving group, requiring strong nucleophiles (e.g., Grignard reagents) or acidic conditions (H2_2SO4_4/H2_2O) for substitution. Competing hydrolysis of the acetamide group necessitates anhydrous conditions .
  • Pyrazine Ring Activation : Electron-withdrawing effects of the pyrazine nitrogen atoms enhance electrophilicity at the adjacent carbon, facilitating SNAr reactions with amines or thiols. Substituent effects are quantified via Hammett σ constants .

Q. What strategies mitigate conflicting bioactivity data across different assay systems?

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolites (e.g., oxidation of methylsulfanyl to sulfoxide) that may interfere with activity .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified cyclopropyl or pyrazine groups to isolate contributions of specific moieties to bioactivity .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce LogP (predicted >3.5) and improve aqueous solubility. Use shake-flask assays for experimental validation .
  • Pro-drug Design : Mask the chloroacetamide group with ester linkages, which are cleaved by esterases in target tissues .
  • Permeability Assays : Caco-2 cell monolayers assess intestinal absorption, with P-gp inhibitors (e.g., verapamil) used to evaluate efflux effects .

Q. What mechanistic insights explain the compound’s antimicrobial activity against resistant strains?

  • Target Identification : Proteomic profiling (e.g., thermal shift assays) identifies binding to bacterial enoyl-ACP reductase or DNA gyrase. Resistance mutations (e.g., GyrA S83L) reduce binding affinity .
  • Efflux Pump Inhibition : Synergy studies with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) confirm role of AcrAB-TolC in resistance .
  • Membrane Permeabilization : Fluorescence microscopy with propidium iodide detects disruption of Gram-negative outer membranes .

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